molecular formula C19H23NO B1265936 4-Butyloxybenzal-4-ethylaniline CAS No. 29743-15-5

4-Butyloxybenzal-4-ethylaniline

Cat. No. B1265936
CAS RN: 29743-15-5
M. Wt: 281.4 g/mol
InChI Key: AUVREZVTBBIYLI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Butyloxybenzal-4-ethylaniline often involves direct methods that allow for the exploration of their crystal and molecular structures. For instance, compounds like N-(4-n-butyloxybenzylidene)-4′-ethylaniline have been synthesized and analyzed for their structure. The process typically involves catalytic reactions under controlled conditions to ensure the precise formation of the target compound. These synthesis pathways are crucial for creating the compound in pure form for further study and application (Thyen, Heineman, & Zugenmaier, 1994).

Molecular Structure Analysis

The molecular and crystal structure of compounds like 4-Butyloxybenzal-4-ethylaniline has been a subject of interest due to their unique configurations and the implications for their physical and chemical behaviors. For example, the molecular and crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline and its homologue N-(4-n-heptyloxybenzylidene)-4′-hexylaniline has been solved, revealing insights into their triclinic system and the spatial arrangement of molecules within the crystal lattice. Such studies provide a foundational understanding of the compound's potential interactions and stability under various conditions (Thyen, Heineman, & Zugenmaier, 1994).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Butyloxybenzal-4-ethylaniline and related compounds are influenced significantly by their molecular structure. Research into similar compounds has highlighted their reactions under non-aqueous conditions, offering insights into their behavior in various solvents and their reactivity. Such studies are essential for understanding how these compounds can be modified or utilized in different chemical processes or applications (Yüksek et al., 2005).

Physical Properties Analysis

The physical properties of 4-Butyloxybenzal-4-ethylaniline, such as phase behavior, density, and thermal stability, are closely related to its molecular structure. Investigations into similar compounds have provided valuable data on their intermolecular distances in various phases and the impact of molecular length and stability on their physical state. This knowledge is crucial for predicting the compound's behavior in different environments and for potential applications in materials science (A. D. Vries, 1973).

Chemical Properties Analysis

Understanding the chemical properties of 4-Butyloxybenzal-4-ethylaniline involves examining its reactivity, solubility, and interaction with other compounds. Research on related compounds has explored their synthesis and reactivity, shedding light on the potential chemical behaviors of 4-Butyloxybenzal-4-ethylaniline. Such studies are vital for exploring the compound's applications in synthesis, catalysis, and as a precursor for further chemical modifications (Kariyappa et al., 2016).

Scientific Research Applications

1. Molecular and Crystal Structure Studies

The molecular and crystal structures of compounds related to 4-Butyloxybenzal-4-ethylaniline have been extensively studied. These compounds, including N-(4-n-butyloxybenzylidene)-4′-ethylaniline, are known for their unique molecular conformations and crystal structures, which are significant in the field of liquid crystal research (Thyen, Heineman, & Zugenmaier, 1994).

2. Positron Lifetime Measurements in Liquid Crystal Phases

Research has been conducted on the positron lifetimes in different phases of 4-Butyloxybenzal-4′-ethylaniline (BEA), revealing insights into its liquid crystalline phases. This research is critical for understanding the physical properties of these materials, which have potential applications in various technologies (Walker & Mueller, 1974).

3. X-Ray Photographic Studies

X-ray photographic studies of liquid crystals, including some 4-alkoxybenzal-4′-ethylanilines, have been used to calculate intermolecular distances and other physical properties in different phases. These studies are crucial for the advancement of materials science, especially in the field of liquid crystals (Vries, 1973).

4. Environmental Analysis

Research has been conducted on the environmental presence of synthetic phenolic antioxidants, including derivatives of 4-Butyloxybenzal-4-ethylaniline. This research is important for understanding the environmental impact and behavior of these compounds (Rodil et al., 2010).

5. Biomonitoring Studies

Studies have been conducted on synthetic phenolic antioxidants in human tissues, including fingernail samples. This research is crucial for understanding human exposure to these compounds and their potential health effects (Li et al., 2019).

Safety And Hazards

While specific safety and hazard information for 4-Butyloxybenzal-4-ethylaniline is not available, general precautions should be taken while handling this chemical. It should be kept in a tightly closed container under an inert atmosphere, and stored at refrigerated temperatures . Any spills should be cleaned up promptly and safely .

properties

IUPAC Name

1-(4-butoxyphenyl)-N-(4-ethylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-3-5-14-21-19-12-8-17(9-13-19)15-20-18-10-6-16(4-2)7-11-18/h6-13,15H,3-5,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVREZVTBBIYLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Record name 4-BUTYLOXYBENZAL-4-ETHYLANILINE
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DSSTOX Substance ID

DTXSID4024698, DTXSID50860439
Record name 4-Butyloxybenzal-4'-ethylaniline
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Record name 1-(4-Butoxyphenyl)-N-(4-ethylphenyl)methanimine
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Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

4-butyloxybenzal-4-ethylaniline is an off-white powder. (NTP, 1992)
Record name 4-BUTYLOXYBENZAL-4-ETHYLANILINE
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Record name 4-BUTYLOXYBENZAL-4-ETHYLANILINE
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Product Name

4-Butyloxybenzal-4-ethylaniline

CAS RN

29743-15-5
Record name 4-BUTYLOXYBENZAL-4-ETHYLANILINE
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Record name 4-Butyloxybenzal-4'-ethylaniline
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Record name 4-Butyloxybenzal-4'-ethylaniline
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Melting Point

104.9 °F (Turbid) (NTP, 1992)
Record name 4-BUTYLOXYBENZAL-4-ETHYLANILINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19933
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
A de Vries, DL Fishel - Molecular Crystals and Liquid Crystals, 1972 - Taylor & Francis
A new type of smectic phase (smectic H) is described, using microscopic and X-ray data. The structure of this phase can be assigned a three dimensional monoclinic lattice, with a = …
Number of citations: 119 www.tandfonline.com
WW Walker, EL Mueller - Applied physics, 1974 - Springer
Positron lifetimes have been measured as a function of temperature in 4-butyloxybenzal-4′-ethylaniline (BEA). BEA has been previously reported to have two liquidcrystalline phases (…
Number of citations: 14 link.springer.com
MR Philpott - The Journal of Chemical Physics, 1973 - pubs.aip.org
… 1 increases may be useful in constructing approximate theories of the optical properties of layered systems like the smectic H phase of the liquid crystal 4-butyloxybenzal-4'-ethylaniline …
Number of citations: 91 pubs.aip.org
MJ Potasek, PG Debrunner, G DePasquali - Physical Review A, 1976 - APS
A series of I 129 Mössbauer measurements have been completed on 4− n− hexoxybenzylidene− 4′− iodoaniline 129 dissolved in the liquid crystal 4− n− hexoxybenzylidine− 4′− n− …
Number of citations: 7 journals.aps.org
LH Keith, DB Walters - 2019 - books.google.com
This book is a compilation of experimentally determined solubility ranges of over 1,700 compounds in the National Toxicology Program's Chemical Repository. Each compound's …
Number of citations: 21 books.google.com
G Brown - 2012 - books.google.com
Liquid Crystals & Biological Structures covers analogies between biological structures and behavior of living cells to liquid crystalline structures and their behavior. It emphasizes that …
Number of citations: 477 books.google.com
MJ Potasek - 1974 - search.proquest.com
… on the smectic H phase of 4-butyloxybenzal-4-ethylaniline (BEA) showed that the molecules are arranged in layers but the long axes of the molecules are tilted at an anglet of 56.2 with …
Number of citations: 3 search.proquest.com
AD Vries - Molecular Crystals and Liquid Crystals, 1985 - Taylor & Francis
The paper first reviews briefly the various kinds of information that can be obtained from x-ray diffraction studies. Next, specific examples are given from the literature of determinations of …
Number of citations: 132 www.tandfonline.com
SY Chuang - Chinese Journal of Physics, 1978 - scholars.lib.ntu.edu.tw
The technique of positron annihilation as applied to the study of phase tr-ansitions in molecular substances and polymers is reviewed. The emphasis is on the formation and annihilation …
Number of citations: 8 scholars.lib.ntu.edu.tw
M Lambert, AM Levelut - Anharmonic Lattices, Structural Transitions and …, 1974 - Springer
Number of citations: 0

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